![molecular formula C25H29N3O3 B6569176 8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-23-2](/img/structure/B6569176.png)
8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, or PTPD, is a compound with a wide range of scientific applications. It is a versatile molecule that has been used in various fields, including organic synthesis, materials science, and biochemistry. PTPD has been studied for its properties as a catalyst, its ability to form stable complexes, and its role as a neurotransmitter. Its unique chemical structure has enabled it to be used in a variety of different applications, making it a valuable tool for scientific research.
科学研究应用
PTPD has been used in a variety of scientific research applications. It has been used as a catalyst for a range of organic reactions, such as the synthesis of amino acids, carbohydrates, and other organic compounds. It has also been used in the synthesis of complex molecules and materials, such as polymers, nanomaterials, and other advanced materials. PTPD has also been studied for its ability to form stable complexes with other molecules, which makes it useful for drug delivery and other biomedical applications.
作用机制
The mechanism of action of PTPD is not well understood. It has been hypothesized that the compound acts as an agonist of the neurotransmitter dopamine, which may explain its effects on the central nervous system. Additionally, PTPD has been shown to interact with a variety of enzymes, which may explain its ability to act as a catalyst in organic reactions.
Biochemical and Physiological Effects
PTPD has been studied for its biochemical and physiological effects on the body. It has been shown to have an anxiolytic effect, which may explain its potential use in the treatment of anxiety disorders. Additionally, PTPD has been shown to have an anti-inflammatory effect, which may explain its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
PTPD has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for laboratory use. However, PTPD is a relatively reactive compound, which can make it difficult to work with in certain experiments.
未来方向
There are a variety of potential future directions for the use of PTPD. It could be used in the development of new drugs or drug delivery systems. Additionally, it could be used to develop new materials or catalysts for organic reactions. PTPD could also be used to study the mechanism of action of neurotransmitters, as well as the biochemical and physiological effects of compounds on the body. Finally, PTPD could be used to develop new methods of synthesis for complex molecules and materials.
合成方法
PTPD can be synthesized using a variety of methods. The most common synthesis route involves the reaction of 4-phenylbutanoic acid with 2-phenylethylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound in a single step. Other methods of synthesis include the reaction of 4-phenylbutanoyl chloride with 2-phenylethylamine, the reaction of 4-phenylbutanoyl chloride with 2-phenylethylamine hydrochloride, and the reaction of 4-phenylbutanoyl bromide with 2-phenylethylamine hydrobromide.
属性
IUPAC Name |
8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c29-22(13-7-12-20-8-3-1-4-9-20)27-18-15-25(16-19-27)23(30)28(24(31)26-25)17-14-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPVKWZXUOQDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

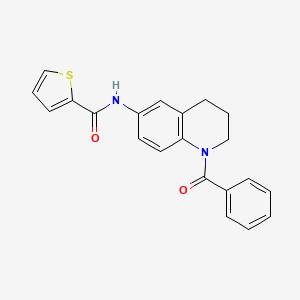

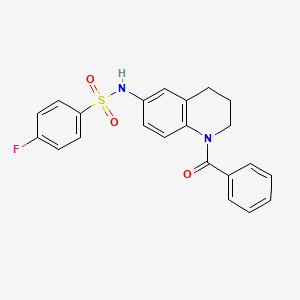
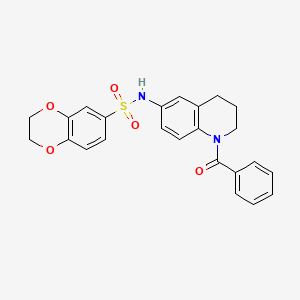
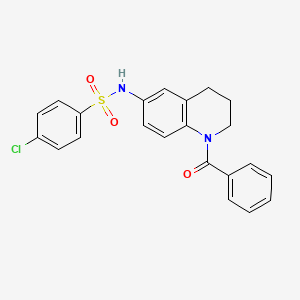
![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)
![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)
![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569151.png)
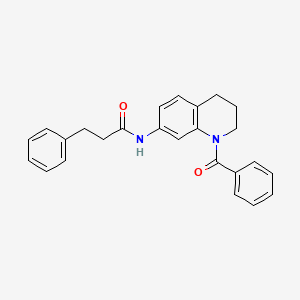
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide](/img/structure/B6569155.png)
![3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6569160.png)
![3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569167.png)
![3-[(4-chlorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569170.png)